molecular formula C15H13N3O2 B1218687 3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one

3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one

Cat. No. B1218687
M. Wt: 267.28 g/mol
InChI Key: SBLLLSCPLKMMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-4-(2-aminoanilino)-1-benzopyran-2-one is a member of coumarins.

Scientific Research Applications

Cycloaddition Reactions

  • "3-Amino-4-imino-4H-thieno[3,4-c][1]benzopyran" and similar compounds are studied for their cycloaddition reactions. These reactions are important for synthesizing structurally complex molecules with potential applications in various chemical and pharmaceutical industries (Nyiondi-Bonguen, Fondjo, Fomum, & Döpp, 1994).

Crystal Structure Analysis

  • The crystal structure of derivatives like "2-Amino-3-ethoxycarbonyl-4-(4-chlorophenyl)-4H,5H-pyrano-[3,2-c]-benzopyran-5-one" has been analyzed. Such studies are essential for understanding the molecular geometry and potential applications in material science (You, 2004).

Intermediate in Drug Synthesis

  • It serves as an intermediate in the synthesis of drugs like dopamine D3 receptor selective agonist PD128907. Understanding these intermediates is crucial for developing new pharmaceutical compounds (Jin, 2006).

Synthesis of 2-Amino-4H-Pyrans

  • Compounds in this category are used for synthesizing 2-amino-4H-pyrans, which have applications in various biological activities, including as anti-cancer, antihypertensive, and coronary dilating agents (Zonouzi, Kazemi, & Nezamabadi, 2006).

Antihypertensive Activity

  • Derivatives like "3-[(substituted-carbonyl)amino]-2H-1-benzopyrans" have been studied for their antihypertensive activity. These compounds could contribute to new treatments for hypertension (Cassidy et al., 1992).

Antibacterial Activity

  • Some derivatives have shown promising antibacterial activity, suggesting their potential use in developing new antimicrobial agents (El-Wahab, 2002).

properties

Product Name

3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-amino-4-(2-aminoanilino)chromen-2-one

InChI

InChI=1S/C15H13N3O2/c16-10-6-2-3-7-11(10)18-14-9-5-1-4-8-12(9)20-15(19)13(14)17/h1-8,18H,16-17H2

InChI Key

SBLLLSCPLKMMJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)N)NC3=CC=CC=C3N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one
Reactant of Route 2
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one
Reactant of Route 3
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one
Reactant of Route 4
Reactant of Route 4
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one
Reactant of Route 5
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one
Reactant of Route 6
3-Amino-4-(2-aminoanilino)-1-benzopyran-2-one

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